(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester
Overview
Description
Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-nitrobenzyloxycarbonyl group to the proline molecule introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester typically involves the protection of the proline amino group followed by the introduction of the 4-nitrobenzyloxycarbonyl group. The reaction conditions may include the use of protecting groups, solvents, and catalysts to achieve the desired product with high yield and purity.
Protection of the Amino Group: The amino group of proline is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Introduction of the 4-Nitrobenzyloxycarbonyl Group: The protected proline is then reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine to introduce the 4-nitrobenzyloxycarbonyl group.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrobenzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline has various scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of protein structure and function.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The nitrobenzyloxycarbonyl group can act as a protecting group, influencing the reactivity and stability of the molecule.
Comparison with Similar Compounds
Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can be compared with other proline derivatives such as:
N-Boc-L-proline: Similar in structure but with a tert-butyloxycarbonyl protecting group.
N-Fmoc-L-proline: Similar in structure but with a fluorenylmethyloxycarbonyl protecting group.
Trans-4-Hydroxy-L-proline: Lacks the nitrobenzyloxycarbonyl group, making it less reactive in certain applications.
The uniqueness of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester lies in the presence of the 4-nitrobenzyloxycarbonyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMJDNHVXYAOC-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441879 | |
Record name | (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96034-57-0 | |
Record name | (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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